![molecular formula C24H43N7O7 B14168034 N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide CAS No. 923582-13-2](/img/structure/B14168034.png)
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide is a complex organic compound with a unique structure that includes multiple amino acid residues
Méthodes De Préparation
The synthesis of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide involves several steps. The synthetic route typically starts with the protection of amino groups followed by the coupling of amino acid residues using peptide bond formation techniques. Common reagents used in these reactions include carbodiimides for activation of carboxylic acids and protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted side reactions . Industrial production methods may involve solid-phase peptide synthesis (SPPS) due to its efficiency in producing peptides and small proteins .
Analyse Des Réactions Chimiques
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide has several scientific research applications:
Chemistry: It is used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: This compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Mécanisme D'action
The mechanism of action of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit proteolytic enzymes by mimicking the natural substrate, thereby preventing the breakdown of proteins . The pathways involved in its action include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide can be compared with other similar compounds such as:
N-(6-Aminohexanoyl)-6-aminohexanoate: This compound has a similar structure but lacks the additional amino acid residues, making it less complex.
Aminocaproic acid: Known for its use in medicine as an antifibrinolytic agent, it shares the 6-aminohexanoic acid moiety but differs in its overall structure and applications.
The uniqueness of this compound lies in its multi-residue structure, which allows for more diverse interactions and applications compared to simpler analogs.
Propriétés
Numéro CAS |
923582-13-2 |
|---|---|
Formule moléculaire |
C24H43N7O7 |
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-N-oxamoylpentanediamide |
InChI |
InChI=1S/C24H43N7O7/c1-13(2)12-16(28-18(33)8-6-5-7-11-25)22(36)30-19(14(3)4)23(37)29-15(9-10-17(26)32)21(35)31-24(38)20(27)34/h13-16,19H,5-12,25H2,1-4H3,(H2,26,32)(H2,27,34)(H,28,33)(H,29,37)(H,30,36)(H,31,35,38)/t15-,16-,19-/m0/s1 |
Clé InChI |
RMBJQTXQPPVEIG-BXWFABGCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(=O)C(=O)N)NC(=O)CCCCCN |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(=O)C(=O)N)NC(=O)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


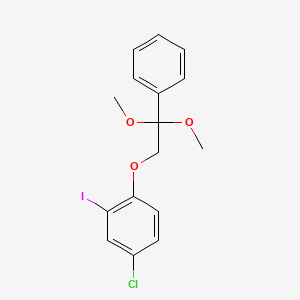


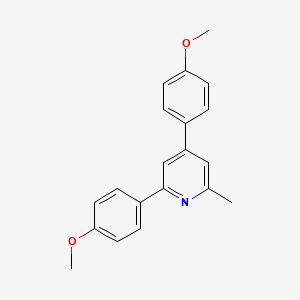
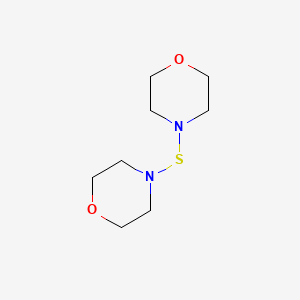
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)

![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
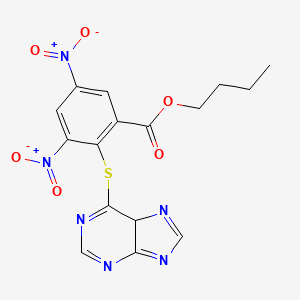
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
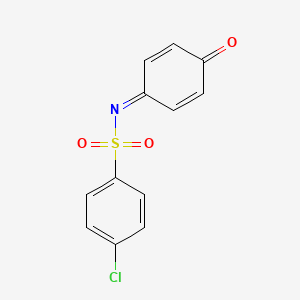
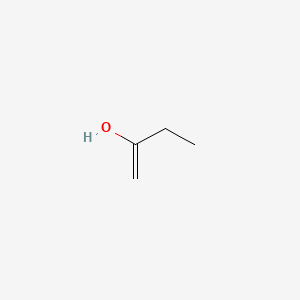
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
